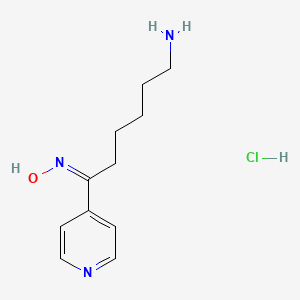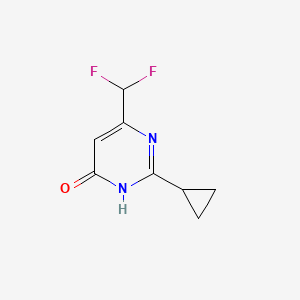
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which include “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidinol core, with a cyclopropyl group and a difluoromethyl group attached to it.Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of novel functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one and ethyl esters of 3-[1-(2,6-dihalophenyl)cyclopropyl]-2-methyl-3-oxopropanoic acids prepared from 2-(2,6-dihalophenyl)acetonitriles have been revealed. These compounds, including novel achiral structural analogs of experimental anti-HIV agent МС-1501, have been synthesized, indicating the compound's potential application in the development of antiviral agents (I. Novakov et al., 2017).
Dimerization via Hydrogen Bonding
- Research into 6-Methyl-2-butylureidopyrimidone, which dimerizes via four hydrogen bonds in both the solid state and CHCl3 solution, highlights the structural characteristics of pyrimidin-4-ol derivatives. This indicates the importance of these compounds in studying supramolecular assemblies and hydrogen bonding interactions, which are crucial in the development of new materials and pharmaceuticals (F. H. Beijer et al., 1998).
Aminolysis Reactions
- The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines under different conditions highlights the compound's reactivity and potential application in synthetic organic chemistry, providing insights into reaction mechanisms and the synthesis of novel organic compounds (I. Novakov et al., 2017).
Antimalarial Series Development
- Exploration of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one as a potential new antimalarial series, where a compound with the 2-cyclopropyl-6-phenyl variant was synthesized and characterized, indicates the use of this core structure in developing new antimalarial drugs. This showcases the compound's potential in medicinal chemistry and drug discovery (Romain Mustière et al., 2021).
Anti-inflammatory and Analgesic Agents
- The design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents demonstrate the therapeutic potential of this class of compounds. The nature of the substituent played a significant role in anti-inflammatory and analgesic activities, with the pyrimidine derivative with chlorophenyl substitution exhibiting potent activities (Muralidharan et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby affecting the normal functioning of the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the production of ATP. This decrease in ATP production can have downstream effects on various other biochemical pathways that rely on ATP for energy .
Safety and Hazards
The safety data sheet for a similar compound, “5-Chloro-6-(difluoromethyl)pyrimidin-4-ol”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with mitochondrial complex I, where it acts as an electron transport inhibitor. This interaction disrupts the electron transport chain, leading to alterations in cellular respiration and energy production . Additionally, this compound has been shown to interact with specific kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on mitochondrial complex I, inhibiting its activity and disrupting the electron transport chain . Additionally, this compound interacts with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in phosphorylation states of target proteins . These interactions result in alterations in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Over time, it undergoes gradual degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of mitochondrial complex I activity and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively modulates target pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the mitochondrial electron transport chain by inhibiting complex I activity . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation . Additionally, this compound influences the activity of enzymes involved in oxidative stress response, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Within cells, this compound accumulates in mitochondria, where it exerts its primary effects . The localization and accumulation of this compound are influenced by its interactions with mitochondrial transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is predominantly within the mitochondria. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments . The activity and function of this compound are closely linked to its mitochondrial localization, where it interacts with mitochondrial complex I and other mitochondrial proteins .
properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-7(10)5-3-6(13)12-8(11-5)4-1-2-4/h3-4,7H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROXRTGRGZJYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







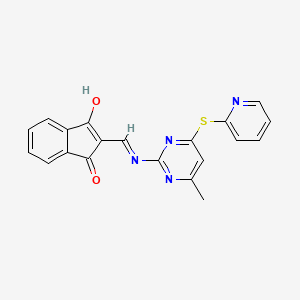
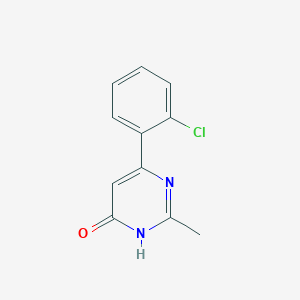
![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)

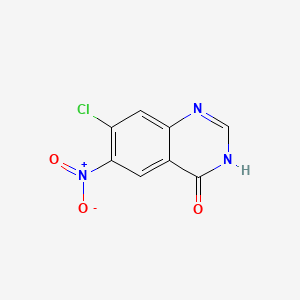
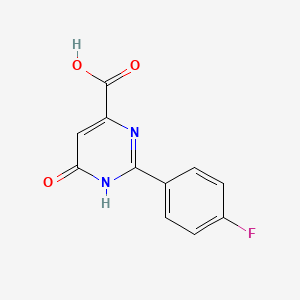
![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)
